Dimethyl 2-(3,3-difluoropropyl)propanedioate
Description
Properties
Molecular Formula |
C8H12F2O4 |
|---|---|
Molecular Weight |
210.17 g/mol |
IUPAC Name |
dimethyl 2-(3,3-difluoropropyl)propanedioate |
InChI |
InChI=1S/C8H12F2O4/c1-13-7(11)5(8(12)14-2)3-4-6(9)10/h5-6H,3-4H2,1-2H3 |
InChI Key |
DFLATPMKEMUSMV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CCC(F)F)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The primary synthetic approach to this compound involves starting from dimethyl malonate. The process typically includes alkylation of dimethyl malonate with a suitable difluoropropyl halide or equivalent fluorinated intermediate under controlled conditions to introduce the 3,3-difluoropropyl substituent.
Detailed Synthetic Steps
- Starting Material : Dimethyl malonate serves as the nucleophilic malonate ester substrate.
- Difluoropropylation : Introduction of the 3,3-difluoropropyl group is achieved by reaction with a difluorinated alkylating agent, such as 3,3-difluoropropyl bromide or iodide.
- Base Catalysis : A strong base (e.g., sodium hydride or potassium carbonate) is used to deprotonate the methylene group of dimethyl malonate, generating an enolate ion that attacks the electrophilic difluoropropyl halide.
- Reaction Conditions : The reaction is typically performed in polar aprotic solvents like dimethylformamide or tetrahydrofuran, at temperatures ranging from ambient to moderate heating to optimize yield and purity.
- Purification : The crude product is purified by standard techniques such as recrystallization or chromatography.
Comparative Data Table of Preparation Methods
| Preparation Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Alkylation of Dimethyl Malonate | Dimethyl malonate, difluoropropyl halide | Strong base (NaH, K2CO3), polar aprotic solvent, moderate heat | Straightforward, scalable, well-established | Requires handling of fluorinated alkyl halides |
| Difluorocarbene Generation from Sodium Chlorodifluoroacetate | Sodium chlorodifluoroacetate, alkene substrates | High temperature (150-190°C), diglyme solvent, microwave irradiation possible | High yields, rapid reaction times | High temperature, specialized reagents |
| Use of (Triphenylphosphonio)difluoroacetate | Triphenylphosphine, halodifluoroacetate salts | Heating in N-methylpyrrolidone at 80°C | Air and moisture stable reagent, controlled carbene release | Requires preparation of phosphonium salt |
| Bromodifluoromethyltrimethylsilane Method | BrCF2SiMe3, electron-rich alkenes | Catalytic halide source, heating | Safe for large scale, avoids gaseous byproducts | Limited to electron-rich substrates |
Research Findings and Practical Considerations
- The alkylation of dimethyl malonate with difluoropropyl halides remains the most direct and commonly used method for synthesizing this compound, offering good yields and straightforward purification.
- Difluorocarbene-based methods provide alternative routes to introduce difluoromethylene groups but are more often applied to cyclopropanation chemistry and may require adaptation for malonate derivatives.
- Fluorinated substituents such as the 3,3-difluoropropyl group enhance metabolic stability and biological activity, making these synthetic methods valuable in medicinal chemistry and agrochemical development.
- Reaction optimization often involves balancing temperature, solvent choice, and base strength to maximize yield and purity while minimizing side reactions.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(3,3-difluoropropyl)propanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The difluoropropyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Dimethyl 2-(3,3-difluoropropyl)propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a precursor for the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Dimethyl 2-(3,3-difluoropropyl)propanedioate involves its interaction with molecular targets through its functional groups. The ester groups can undergo hydrolysis to release the corresponding acids, while the difluoropropyl group can participate in various chemical transformations. These interactions can modulate biological pathways and chemical processes, making the compound valuable in research and industrial applications.
Comparison with Similar Compounds
Substituent Analysis and Structural Analogues
The following table summarizes key structural analogs and their substituent variations:
Key Observations :
- Fluorination : The target compound’s 3,3-difluoropropyl group introduces strong electronegativity and C–F bond stability, contrasting with the hydroxyl (in ) or ketone (in ) groups, which are more polar and reactive.
- Ester Groups : Dimethyl esters (target compound, ) generally exhibit lower molecular weights and higher volatility compared to diethyl esters ().
- Functional Diversity : The nitroaromatic substituent in enables π-π stacking and electrophilic reactivity, while the tellurium atom in confers unique redox properties.
Physical and Chemical Properties
Notes:
Biological Activity
Dimethyl 2-(3,3-difluoropropyl)propanedioate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of two ester groups and a difluoropropyl substituent. The fluorine atoms significantly influence the compound's lipophilicity and biological interactions, enhancing its binding affinity to various molecular targets.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The fluorinated substituents can enhance the compound's selectivity and potency by stabilizing interactions through hydrogen bonding and hydrophobic effects.
1. Anticancer Activity
Research has indicated that compounds with similar structures exhibit anticancer properties by inhibiting key signaling pathways involved in tumor growth. For instance, studies on related compounds have shown inhibition of the PI3K/Akt pathway, which is crucial for cell survival and proliferation.
2. Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties. In vitro studies have suggested that this compound can modulate cytokine production, thereby reducing inflammation in various cellular models.
3. Neuroprotective Potential
Preliminary findings suggest that this compound could have neuroprotective effects, particularly in models of neurodegenerative diseases. Its mechanism may involve modulation of neurotransmitter release or inhibition of neuroinflammatory processes.
Case Studies
- Anticancer Study : A study investigated the effects of this compound on cancer cell lines. The results indicated a dose-dependent reduction in cell viability with an IC50 value comparable to established chemotherapeutics.
- Anti-inflammatory Study : In a model of lipopolysaccharide-induced inflammation, treatment with the compound resulted in significant reductions in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), suggesting potential therapeutic applications in inflammatory diseases.
Data Tables
Q & A
Q. What steps ensure methodological rigor when studying the compound’s environmental fate (e.g., biodegradation, ecotoxicity)?
- Methodological Answer :
- Follow OECD Test Guidelines (e.g., OECD 301F for biodegradation). Use LC-TOF-MS to track degradation products in soil/water matrices.
- Incorporate epistemological frameworks to define measurable endpoints (e.g., LC50 for aquatic toxicity). Validate models with field data from heterogeneous ecosystems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
